2-bromo-1H-pyrrole-3-carbaldehyde

Catalog No.
S13994464
CAS No.
M.F
C5H4BrNO
M. Wt
174.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-1H-pyrrole-3-carbaldehyde

Product Name

2-bromo-1H-pyrrole-3-carbaldehyde

IUPAC Name

2-bromo-1H-pyrrole-3-carbaldehyde

Molecular Formula

C5H4BrNO

Molecular Weight

174.00 g/mol

InChI

InChI=1S/C5H4BrNO/c6-5-4(3-8)1-2-7-5/h1-3,7H

InChI Key

HHUSKMRKOLUENN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1C=O)Br

2-bromo-1H-pyrrole-3-carbaldehyde is a chemical compound characterized by the presence of a pyrrole ring, which is a five-membered aromatic structure containing four carbon atoms and one nitrogen atom. This compound has the molecular formula C5H4BrNOC_5H_4BrNO and features a bromine atom at the second position and an aldehyde functional group at the third position of the pyrrole ring. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical of pyrrole derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.
  • Aldol Condensation: The aldehyde group can participate in aldol reactions, leading to the formation of β-hydroxy aldehydes or ketones.
  • Cyclization Reactions: The compound can engage in cyclization to form more complex heterocyclic structures when reacted with appropriate reagents.

These reactions are essential for synthesizing more complex organic molecules and exploring their biological activities.

Pyrrole derivatives, including 2-bromo-1H-pyrrole-3-carbaldehyde, exhibit a range of biological activities. These compounds have been studied for their potential as:

  • Antimicrobial Agents: Some pyrrole derivatives show effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Certain studies suggest that pyrroles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Neuroprotective Effects: Research indicates that some pyrrole compounds may protect neuronal cells from oxidative stress and neurodegenerative diseases.

The exact biological activity of 2-bromo-1H-pyrrole-3-carbaldehyde requires further investigation to elucidate its mechanisms of action and potential therapeutic applications.

Several synthetic routes have been developed for producing 2-bromo-1H-pyrrole-3-carbaldehyde:

  • Bromination of Pyrrole Derivatives: Starting from 1H-pyrrole-3-carbaldehyde, bromination can occur using bromine or brominating agents to introduce the bromine atom at the desired position.
  • Multicomponent Reactions: Recent methodologies involve sequential multi-component reactions that allow for the rapid synthesis of substituted pyrrole-3-carbaldehydes under mild conditions. For example, a proline-catalyzed Mannich reaction followed by oxidative aromatization has been reported .
  • Functional Group Transformations: Existing pyrrole derivatives can be transformed into 2-bromo-1H-pyrrole-3-carbaldehyde through targeted functional group modifications.

These methods highlight the versatility in synthesizing this compound and its derivatives.

2-bromo-1H-pyrrole-3-carbaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals.
  • Material Science: Due to its unique properties, it may be utilized in developing new materials or coatings.
  • Biochemical Research: Its derivatives are explored for their potential as probes or tools in biochemical assays and drug discovery.

The compound's ability to participate in diverse

Research on the interactions of 2-bromo-1H-pyrrole-3-carbaldehyde with biological targets is limited but suggests potential interactions with proteins involved in cellular signaling pathways. The compound may interact through:

  • Hydrogen Bonding: The aldehyde group can form hydrogen bonds with amino acid residues in proteins.
  • Hydrophobic Interactions: The aromatic nature of the pyrrole ring allows for hydrophobic interactions with lipid membranes or other hydrophobic regions within proteins.

Further studies are needed to characterize these interactions and their implications for biological activity.

Several compounds share structural similarities with 2-bromo-1H-pyrrole-3-carbaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarity Index
4-Bromo-1H-pyrrole-2-carbaldehydeBromine at position 40.88
5-Bromo-1H-pyrrole-2-carbaldehydeBromine at position 50.63
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehydeDimethyl substitutions at positions 3 and 50.74
Methyl 3-Bromopyrrole-2-carboxylateCarboxylate group instead of aldehyde0.71
4-Bromo-1H-pyrrole-2-carboxamideCarboxamide group instead of aldehyde0.74

These compounds differ primarily in the position and type of substituents on the pyrrole ring, which can significantly affect their chemical reactivity and biological activity. The unique placement of bromine and the aldehyde functional group in 2-bromo-1H-pyrrole-3-carbaldehyde contributes to its distinct properties compared to these similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

172.94763 g/mol

Monoisotopic Mass

172.94763 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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